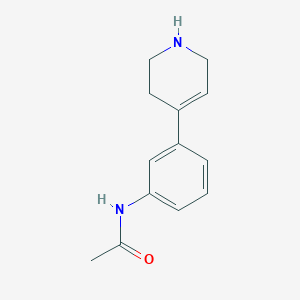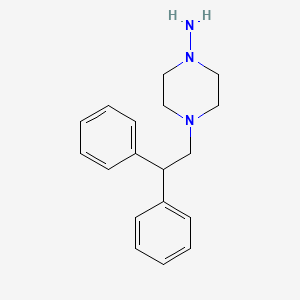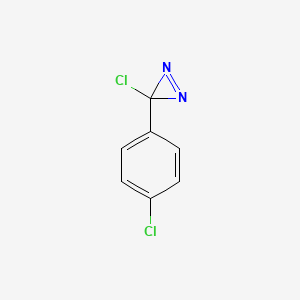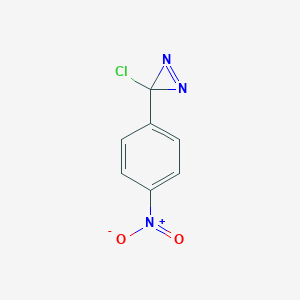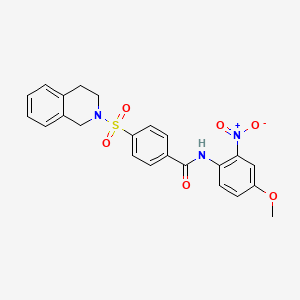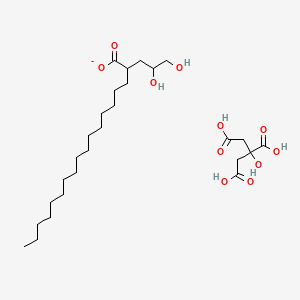
Glycerylstearatecitrate
描述
Glyceryl stearate citrate is a versatile compound widely used in the cosmetic and personal care industry. It is an ester formed from glycerin, stearic acid, and citric acid. This compound serves multiple functions, including acting as an emulsifier, emollient, and skin conditioning agent. Its chemical formula is C27H48O10 .
准备方法
Synthetic Routes and Reaction Conditions
Glyceryl stearate citrate is synthesized by esterifying glycerin with stearic acid and citric acid. The process involves heating glycerin and stearic acid together, followed by the addition of citric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, glyceryl stearate citrate is produced using a similar process but on a larger scale. The raw materials, glycerin, stearic acid, and citric acid, are mixed in large reactors. The mixture is heated and stirred continuously to promote esterification. The final product is then purified and filtered to remove any impurities .
化学反应分析
Types of Reactions
Glyceryl stearate citrate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent acids and glycerin .
Common Reagents and Conditions
Esterification: Glycerin, stearic acid, citric acid, heat, and catalysts (e.g., sulfuric acid).
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: Glyceryl stearate citrate.
Hydrolysis: Glycerin, stearic acid, and citric acid.
科学研究应用
Glyceryl stearate citrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, glyceryl stearate citrate is used as an emulsifier in various formulations. It helps stabilize emulsions, making it a valuable ingredient in the development of creams, lotions, and other cosmetic products .
Biology
In biological research, glyceryl stearate citrate is used to study the effects of emulsifiers on cell membranes and skin permeability. Its ability to enhance the delivery of active ingredients makes it a subject of interest in transdermal drug delivery studies .
Medicine
In medicine, glyceryl stearate citrate is used in topical formulations to improve the texture and stability of creams and ointments. Its moisturizing properties make it beneficial for treating dry skin conditions .
Industry
In the industrial sector, glyceryl stearate citrate is used in the production of personal care products, including moisturizers, cleansers, and makeup. Its ability to blend oil and water phases makes it a key ingredient in many formulations .
作用机制
Glyceryl stearate citrate acts primarily as an emulsifier, reducing the surface tension between oil and water phases, allowing them to mix more easily. It also functions as an emollient, providing a smooth and soft texture to the skin. The compound interacts with the lipid bilayer of the skin, enhancing the penetration of active ingredients .
相似化合物的比较
Similar Compounds
Glyceryl stearate: Similar in structure but lacks the citric acid component.
Glyceryl stearate SE: Contains an additional sodium stearate molecule for extra stability.
Glyceryl stearate lactate: Contains a lactic acid molecule instead of citric acid
Uniqueness
Glyceryl stearate citrate is unique due to the presence of the citric acid molecule, which enhances its emulsifying properties and makes it suitable for formulations with a slightly acidic pH. This makes it particularly effective in products designed for sensitive skin .
属性
IUPAC Name |
2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMAMDQIBRUNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O11- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)
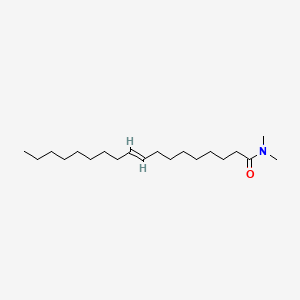
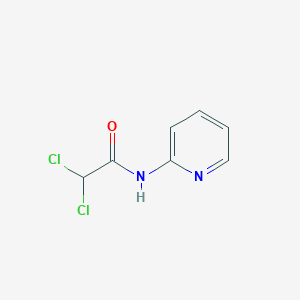
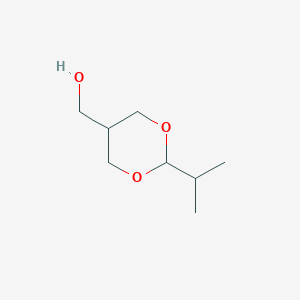
![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)


![4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B3264411.png)
![2-(4-bromo-2,6-difluorophenoxy)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B3264420.png)
